1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene
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Overview
Description
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is an organosulfur compound that features two methanesulfonyl groups attached to a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes further sulfonylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: Reduction of the methanesulfonyl groups can yield thiol or sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfone Derivatives: Formed through oxidation.
Thiol or Sulfide Derivatives: Formed through reduction.
Scientific Research Applications
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing methanesulfonyl groups into organic molecules, which can serve as intermediates in various synthetic pathways.
Medicinal Chemistry:
Material Science: Used in the synthesis of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene involves its ability to act as an electrophile due to the presence of the methanesulfonyl groups. These groups can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the methanesulfonyl groups, which makes the benzene ring more susceptible to nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A related compound used as a reagent in organic synthesis for introducing methanesulfonyl groups.
Methanesulfonyl Azide: Used in diazo transfer reactions and click chemistry.
Tosylates: Similar sulfonate esters used in organic synthesis for similar purposes.
Uniqueness
1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and versatility in chemical reactions
Properties
CAS No. |
111838-01-8 |
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Molecular Formula |
C11H16O8S3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[bis(methylsulfonyl)methylsulfonyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C11H16O8S3/c1-18-8-5-6-10(9(7-8)19-2)22(16,17)11(20(3,12)13)21(4,14)15/h5-7,11H,1-4H3 |
InChI Key |
NWPLBCWJZQNXPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C)OC |
Origin of Product |
United States |
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